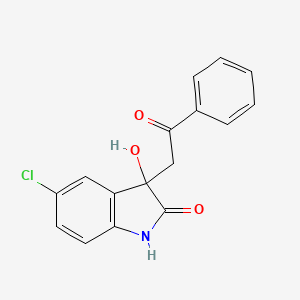

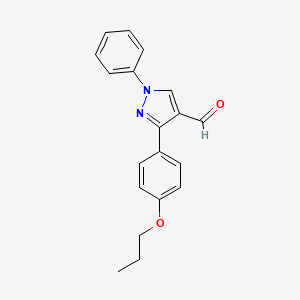

![molecular formula C13H20ClN3O2S B3018267 Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate CAS No. 2411230-41-4](/img/structure/B3018267.png)

Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, nociceptin antagonists, and other nitrogenous compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from commercially available or readily synthesized intermediates. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps with a total yield of 49.9% . These examples demonstrate the feasibility of synthesizing complex tert-butyl piperidine-1-carboxylate derivatives with good yields.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are typically confirmed using spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray diffraction studies . For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined by single-crystal XRD, revealing weak intermolecular interactions and aromatic π–π stacking interactions that contribute to the three-dimensional architecture of the compound .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can be used in condensation reactions, as seen with the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . They can also participate in amination reactions, as demonstrated by the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are often elucidated through computational methods such as density functional theory (DFT). These studies can reveal molecular electrostatic potentials, frontier molecular orbitals, and vibrational analyses, which are important for understanding the reactivity and stability of the compounds . For example, DFT calculations were used to optimize the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate and compare it with the crystal structure obtained from XRD .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds structurally related to "Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate" are often synthesized and characterized for their potential applications in various fields, including pharmaceuticals and materials science. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involve detailed spectroscopic analyses, crystallization studies, and evaluations of biological activity, indicating the compound's role in the development of antibacterial and anthelmintic agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

The exploration of related compounds' biological activities underscores their significance in medicinal chemistry. For instance, the study of novel thiadiazolotriazin-4-ones and their mosquito-larvicidal and antibacterial properties highlights the potential of these compounds in addressing public health concerns related to mosquito-borne diseases and bacterial infections (Castelino et al., 2014).

Material Science Applications

Compounds with the tert-butyl piperidine structure are also investigated for their applications in material science, such as in the development of organic light-emitting diodes (OLEDs). Research focusing on the control of excited-state intramolecular proton transfer (ESIPT) reactions in specific derivatives demonstrates their utility in tuning white organic light-emitting diode (WOLED) performance, showcasing the role of these compounds in advancing OLED technology (Zhang et al., 2016).

Propiedades

IUPAC Name |

tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)20-11/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLJEKVGWLJXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

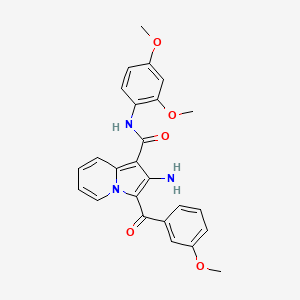

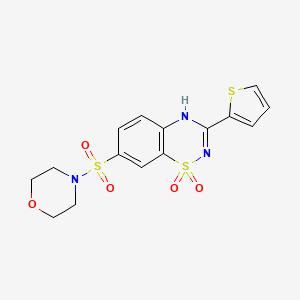

![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)

![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)

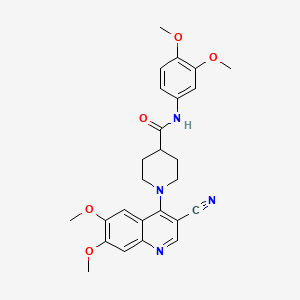

![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)

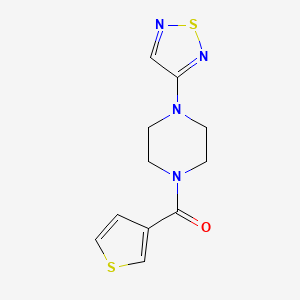

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)